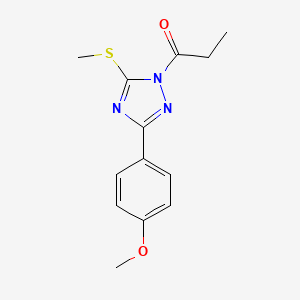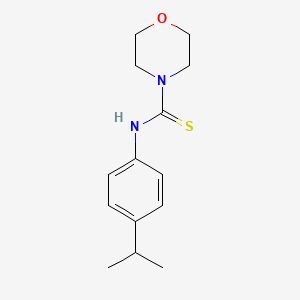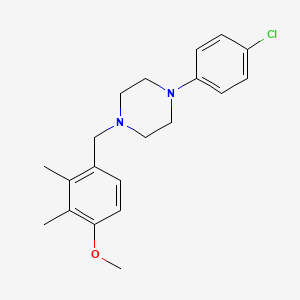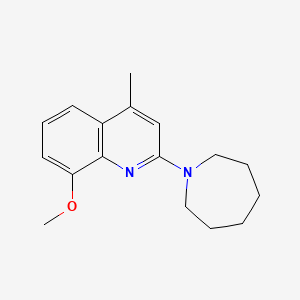![molecular formula C11H14ClNOS B5705068 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide, also known as CPDT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDT belongs to the class of amides, and its chemical formula is C12H16ClNO2S. In
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been explored for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and cell death.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating various signaling pathways within cells. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its potential therapeutic applications in these areas. Additionally, this compound has been shown to activate certain cellular pathways involved in cell survival and protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce the growth of tumors and decrease inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress and cell death, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, this compound is a complex molecule to synthesize, and its use in lab experiments requires expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are many potential future directions for research on 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound's potential use in treating neurodegenerative diseases is another area of interest for future research. Overall, this compound is a promising compound with many potential applications in the field of medicine.
Métodos De Síntesis
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful attention to reaction conditions.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(2)11(14)7-8-15-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNGNUKRMZSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5704988.png)



![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)

methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)

![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)